Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate
Description
Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate is a sulfur-containing organic compound characterized by a piperidine ring linked via a methylene-sulfanyl (-SCH2-) bridge to a methyl propanoate moiety. This structure combines a nitrogen heterocycle with a thioether and ester functional group, making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic, hydrogen-bonding, or nucleophilic interactions . Its piperidine core is a common pharmacophore in bioactive molecules, while the sulfanyl group enhances metabolic stability compared to oxygen-containing analogs .
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
methyl 3-(piperidin-4-ylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C10H19NO2S/c1-13-10(12)4-7-14-8-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |
InChI Key |
ZXSBEBSNQGQOHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate typically involves the reaction of piperidine with a suitable thiol and an ester. One common method includes the nucleophilic substitution of a piperidine derivative with a thiol, followed by esterification. The reaction conditions often require a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The sulfur atom can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Sulfanyl Moieties
Compound A : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI)
- Structural Differences: Replaces the methyl propanoate group with a pyridinyl-indole system.
- Functional Impact : DMPI exhibits antimicrobial synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) due to enhanced membrane penetration and efflux pump inhibition .
- Key Data: Property DMPI Target Compound Bioactivity MRSA synergist (IC₅₀: 0.8 μM) Not reported in available sources Solubility Low (logP: 4.2) Likely moderate (ester group)
Compound B : Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Structural Differences: Substitutes the piperidine ring with a nitro-substituted quinazolinone core.
- Functional Impact: The quinazolinone moiety confers kinase inhibitory activity, while the sulfanyl-propanoate chain improves solubility .
- Key Data: Property Compound B Target Compound Crystallography Orthorhombic crystal system No crystallographic data available Electrophilicity High (nitro group) Moderate (ester group)
Analogues with Sulfanyl Linkers in Clinical Use
Montelukast Derivatives (e.g., 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid)
- Structural Differences: Incorporates cyclopropane and quinoline groups instead of piperidine and ester.
- Functional Impact : Montelukast acts as a leukotriene receptor antagonist for asthma, leveraging the sulfanyl group for covalent binding .
- Key Insight : The target compound’s simpler structure lacks the cyclopropane-carboxylic acid motif critical for Montelukast’s receptor specificity .
Mechanistic and Pharmacokinetic Insights
- Metabolic Stability : Sulfanyl groups in the target compound may reduce oxidative metabolism compared to oxygen-based analogs (e.g., ethers), as seen in DMPI’s prolonged half-life .
- Target Selectivity: The piperidine ring’s conformational flexibility contrasts with rigid quinazolinone systems (Compound B), suggesting divergent target profiles .
- Synthetic Accessibility: The ester group in the target compound allows for straightforward derivatization, unlike the nitro-quinazolinone in Compound B, which requires multi-step synthesis .
Biological Activity
Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉NOS, with a molecular weight of approximately 239.36 g/mol. The presence of the piperidine moiety is crucial for its biological activity, as it facilitates interactions with various biological targets, including proteins and enzymes. The sulfanyl group enhances the compound's reactivity, allowing it to participate in redox reactions and form hydrogen bonds with biomolecules.
The mechanism of action for this compound involves several key interactions:
- Hydrogen Bond Formation : The piperidine ring can engage in hydrogen bonding with target proteins, influencing their activity.
- Electrostatic Interactions : The sulfanyl group can participate in electrostatic interactions that modulate the function of enzymes and receptors.
- Metabolic Transformations : The ester functionality may undergo hydrolysis to release active metabolites that exert biological effects.
These interactions can lead to significant biochemical changes within biological systems, potentially affecting various metabolic pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, related sulfonamide derivatives demonstrated IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .
- Antimicrobial Activity : The sulfonamide functional group is known for its low toxicity and effectiveness against various pathogens. Compounds with similar structures have been tested for their inhibitory effects on bacterial enzymes .
- Potential Drug Development : this compound has been explored as a pharmacophore in drug design due to its ability to modulate biological pathways effectively.
Case Study 1: Anticancer Activity
A series of derivatives based on methyl propanoates were synthesized and tested for anticancer activity. Among these, certain derivatives exhibited significant inhibitory effects on cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition
Research into sulfonamide derivatives has revealed their potential as inhibitors of bacterial enzymes such as DapE. One study reported an IC₅₀ of 162 µM for a piperidine sulfonamide derivative, indicating moderate potency against the target enzyme .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate | Piperidine ring, sulfanyl group | Moderate anticancer activity |
| Methyl 3-{[(piperidin-4-yl)methanesulfonyl]propanoate | Sulfonyl instead of sulfanyl | Enhanced reactivity and potential antimicrobial properties |
| Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate | Pyrrolidine ring | Varying potency against different targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
